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Compound of Interest

Compound Name:
(5-Phenyl-1,3-oxazol-4-

yl)methanol

Cat. No.: B1586419 Get Quote

An In-Depth Technical Guide to (5-Phenyl-1,3-oxazol-4-yl)methanol: Properties, Synthesis,

and Applications

Executive Summary

(5-Phenyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a core 1,3-

oxazole ring substituted with phenyl and hydroxymethyl groups. This guide provides a

comprehensive technical overview of its molecular characteristics, established synthetic

methodologies, and its significance as a versatile scaffold in medicinal chemistry and drug

development. The oxazole motif is a privileged structure in numerous pharmacologically active

agents, and this particular derivative serves as a key building block for creating diverse

molecular libraries. This document is intended for researchers, chemists, and professionals in

the pharmaceutical sciences, offering detailed protocols and insights into the compound's utility.

Introduction: The Significance of the Oxazole
Scaffold
The 1,3-oxazole ring is a five-membered aromatic heterocycle containing nitrogen and oxygen

atoms. This scaffold is of paramount importance in medicinal chemistry due to its ability to

engage in various non-covalent interactions with biological targets like enzymes and receptors.

[1][2] Its planar structure and capacity for hydrogen bonding make it a valuable bioisosteric

replacement for other functional groups in drug design.[3] Consequently, oxazole derivatives
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have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-

inflammatory, antibacterial, antiviral, and antidiabetic properties.[1][4][5]

(5-Phenyl-1,3-oxazol-4-yl)methanol, with its reactive hydroxymethyl group and stabilizing

phenyl substituent, represents a strategic starting point for the synthesis of more complex

molecules. The hydroxyl group can be readily modified or replaced, allowing for the exploration

of structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical Properties and Characterization
The unique arrangement of atoms in (5-Phenyl-1,3-oxazol-4-yl)methanol dictates its physical

and chemical behavior. A summary of its key properties is presented below.

Molecular and Physicochemical Data
Property Value Source

Molecular Formula C₁₀H₉NO₂ [6]

Molecular Weight 175.18 g/mol [6]

Exact Mass 175.063328530 Da [6]

CAS Number 352018-88-3

IUPAC Name
(5-phenyl-1,3-oxazol-4-

yl)methanol

Appearance
(Expected) White to off-white

solid
General Knowledge

Spectroscopic Analysis
Definitive structural confirmation of (5-Phenyl-1,3-oxazol-4-yl)methanol relies on a

combination of spectroscopic techniques. While a specific spectrum for this exact compound is

not publicly available, the expected spectral characteristics can be inferred from closely related

analogs.[7][8]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to show

distinct signals for the aromatic protons of the phenyl group (typically in the 7.2-7.8 ppm
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range), a singlet for the oxazole ring proton, a singlet or doublet for the methylene protons of

the CH₂OH group, and a broad singlet for the hydroxyl proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will display

signals corresponding to the carbons of the phenyl ring, the oxazole ring, and the

hydroxymethyl group.

FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands would include a

broad absorption for the O-H stretch of the alcohol group (around 3200-3600 cm⁻¹), C-H

stretching for the aromatic and aliphatic portions, and characteristic C=N and C-O stretching

frequencies for the oxazole ring (around 1600 cm⁻¹ and 1100 cm⁻¹, respectively).[9]

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+)

corresponding to the compound's molecular weight, along with characteristic fragmentation

patterns.

Synthesis and Manufacturing
The synthesis of substituted oxazoles is a well-established field in organic chemistry, with

several reliable methods available.

Retrosynthetic Analysis
A logical retrosynthetic approach to (5-Phenyl-1,3-oxazol-4-yl)methanol involves

disconnecting the oxazole ring. A common strategy is the cyclization of an α-acylamino ketone

or a related precursor. This highlights the key starting materials required for its construction.

Common Synthetic Routes
One of the most prevalent methods for synthesizing 4-substituted oxazoles is the Robinson-

Gabriel synthesis or variations thereof, which involves the cyclization of 2-acylamino-ketones.

Another effective approach involves the reaction of aldehydes with tosylmethyl isocyanide

(TosMIC), known as the Van Leusen reaction.

A general workflow for the synthesis is outlined below.
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Caption: General synthetic workflow for oxazole synthesis.

Applications in Research and Drug Development
The true value of (5-Phenyl-1,3-oxazol-4-yl)methanol lies in its application as a versatile

building block in the development of novel therapeutic agents.[10][11]

Role as a Versatile Scaffold
The hydroxymethyl group at the 4-position is a key functional handle. It allows for a variety of

chemical transformations, enabling the creation of a library of derivatives. These modifications

can include:

Oxidation to form the corresponding aldehyde or carboxylic acid.

Esterification or Etherification to introduce different side chains.

Conversion to a leaving group (e.g., halide) for subsequent nucleophilic substitution

reactions.

This flexibility allows medicinal chemists to systematically probe the chemical space around the

oxazole core to optimize biological activity, selectivity, and pharmacokinetic properties.[5]
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Potential Derivatives
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Click to download full resolution via product page

Caption: Derivatization potential of the core scaffold.

Known and Potential Biological Activities
While specific biological data for (5-Phenyl-1,3-oxazol-4-yl)methanol itself is limited in public

literature, the broader class of phenyl-oxazole derivatives has been extensively studied. They

have been investigated for a multitude of therapeutic applications, including:

Anticancer Agents: Many oxazole-containing compounds have shown potent activity against

various cancer cell lines.[5]

Anti-inflammatory Agents: The oxazole ring is present in some non-steroidal anti-

inflammatory drugs (NSAIDs).

Antimicrobial Agents: This scaffold is a component of several antibacterial and antifungal

compounds.[8]

Antiviral Properties: Oxazole derivatives are being explored for their potential to inhibit viral

replication.[3]
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Experimental Protocols
The following are representative protocols that would be employed in the synthesis and

analysis of (5-Phenyl-1,3-oxazol-4-yl)methanol.

Protocol: Synthesis via Van Leusen Reaction
This protocol is a generalized procedure based on the known reactivity of the starting

materials.

Objective: To synthesize (5-Phenyl-1,3-oxazol-4-yl)methanol.

Materials:

Benzaldehyde

Tosylmethyl isocyanide (TosMIC)

Potassium carbonate (K₂CO₃)

Methanol (MeOH)

Dichloromethane (DCM)

Saturated aqueous sodium chloride (brine)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add methanol.

Addition of Reagents: Add potassium carbonate to the stirring methanol. Then, add

benzaldehyde followed by a solution of TosMIC in methanol dropwise at room temperature.

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by

Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Quench the reaction by adding water. Extract the aqueous layer with

dichloromethane (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate, filter, and concentrate under reduced pressure.

Chromatography: Purify the crude product by flash column chromatography on silica gel

using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the

pure product.

Characterization: Confirm the structure and purity of the final compound using NMR, IR, and

MS analysis.

Protocol: Characterization by HPLC
Objective: To determine the purity of the synthesized (5-Phenyl-1,3-oxazol-4-yl)methanol.

Instrumentation:

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

Procedure:

Sample Preparation: Prepare a stock solution of the compound in acetonitrile or methanol at

a concentration of 1 mg/mL. Dilute as necessary.

HPLC Method:

Flow Rate: 1.0 mL/min

Injection Volume: 10 µL
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Detector Wavelength: 254 nm

Gradient: Start with a suitable gradient (e.g., 5% B to 95% B over 15 minutes), followed by

a hold and re-equilibration.

Data Analysis: Integrate the peak area of the chromatogram. Purity is calculated as the

percentage of the main peak area relative to the total area of all peaks.

Conclusion and Future Outlook
(5-Phenyl-1,3-oxazol-4-yl)methanol is a chemically tractable and medicinally relevant

molecule. Its straightforward synthesis and the versatile reactivity of its hydroxymethyl group

make it an invaluable starting material for the synthesis of diverse compound libraries. The

proven track record of the oxazole scaffold in numerous approved drugs and clinical candidates

suggests that derivatives of this compound will continue to be of high interest.[2][5] Future

research will likely focus on incorporating this scaffold into novel chemical entities targeting a

wide array of diseases, from cancer to infectious and inflammatory conditions. Advances in

synthetic methodologies will further streamline the creation of its derivatives, accelerating the

pace of drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. tandfonline.com [tandfonline.com]

2. researchgate.net [researchgate.net]

3. ijprajournal.com [ijprajournal.com]

4. Medicinal Applications of 1,3-Oxazole Derivatives.pptx [slideshare.net]

5. researchgate.net [researchgate.net]

6. echemi.com [echemi.com]

7. orbit.dtu.dk [orbit.dtu.dk]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1586419?utm_src=pdf-body
https://www.researchgate.net/publication/321831393_Recent_advance_in_oxazole-based_medicinal_chemistry
https://www.researchgate.net/publication/384701416_Review_on_Therapeutic_Diversity_of_Oxazole_Scaffold_An_Update
https://www.benchchem.com/product/b1586419?utm_src=pdf-custom-synthesis
https://www.tandfonline.com/doi/full/10.1080/2314808X.2023.2171578
https://www.researchgate.net/publication/321831393_Recent_advance_in_oxazole-based_medicinal_chemistry
https://ijprajournal.com/issue_dcp/Oxazole%20Based%20Molecules%20in%20Anti%20viral%20Drug%20Development.pdf
https://www.slideshare.net/slideshow/medicinal-applications-of-1-3-oxazole-derivatives-pptx/271196758
https://www.researchgate.net/publication/384701416_Review_on_Therapeutic_Diversity_of_Oxazole_Scaffold_An_Update
https://www.echemi.com/products/pd2108213530-5-phenyl-1-3-oxazole-4-methanol.html
https://orbit.dtu.dk/en/publications/spectral-properties-of-novel-13-oxazol-54h-ones-with-substituted-/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586419?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


8. researchgate.net [researchgate.net]

9. biolmolchem.com [biolmolchem.com]

10. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their
Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

11. eurekaselect.com [eurekaselect.com]

To cite this document: BenchChem. [(5-Phenyl-1,3-oxazol-4-yl)methanol molecular weight
and formula]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1586419#5-phenyl-1-3-oxazol-4-yl-methanol-
molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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